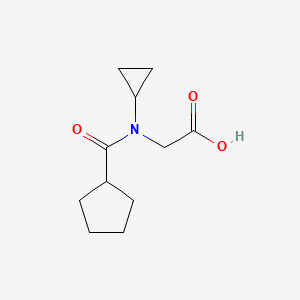
n-(Cyclopentanecarbonyl)-n-cyclopropylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentanecarbonyl group and a cyclopropyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: Glycine reacts with cyclopentanecarbonyl chloride in the presence of a base to form N-(Cyclopentanecarbonyl)glycine.
Cyclopropylation: The intermediate N-(Cyclopentanecarbonyl)glycine is then treated with a cyclopropylating agent to introduce the cyclopropyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or cyclopentanecarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclopentanecarbonyl)glycine: Lacks the cyclopropyl group.
N-Cyclopropylglycine: Lacks the cyclopentanecarbonyl group.
N-(Cyclopentanecarbonyl)-N-methylglycine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is unique due to the presence of both cyclopentanecarbonyl and cyclopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-[cyclopentanecarbonyl(cyclopropyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-12(9-5-6-9)11(15)8-3-1-2-4-8/h8-9H,1-7H2,(H,13,14) |
Clé InChI |
UKPGTEBIUGQXAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)N(CC(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)

![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
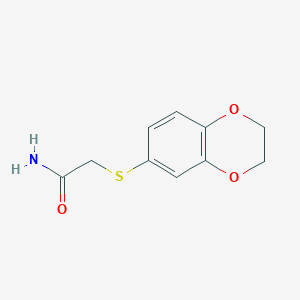
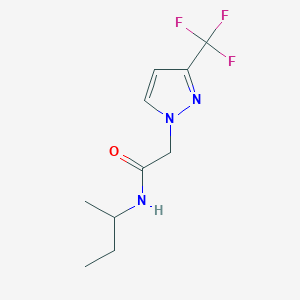
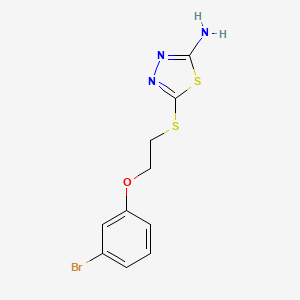
![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
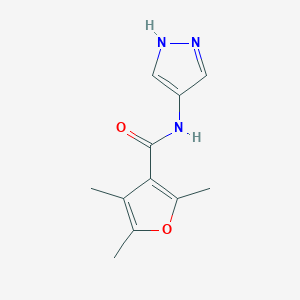
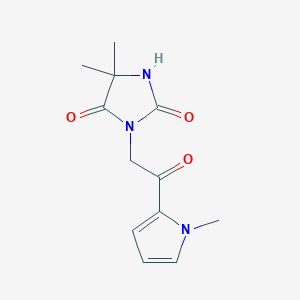
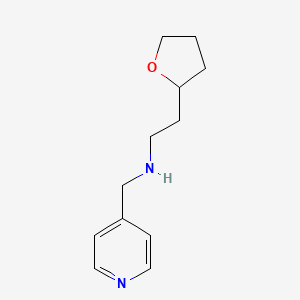
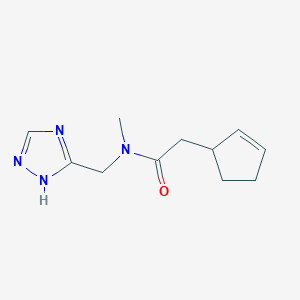
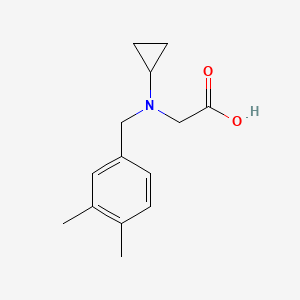

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
